Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351647-40-9
VCID: VC4334598
InChI: InChI=1S/C23H27N3O4S.ClH/c1-15-11-12-18(29-4)19-20(15)31-23(24-19)26(14-8-13-25(2)3)21(27)16-9-6-7-10-17(16)22(28)30-5;/h6-7,9-12H,8,13-14H2,1-5H3;1H
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC.Cl
Molecular Formula: C23H28ClN3O4S
Molecular Weight: 478

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

CAS No.: 1351647-40-9

Cat. No.: VC4334598

Molecular Formula: C23H28ClN3O4S

Molecular Weight: 478

* For research use only. Not for human or veterinary use.

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride - 1351647-40-9

Specification

CAS No. 1351647-40-9
Molecular Formula C23H28ClN3O4S
Molecular Weight 478
IUPAC Name methyl 2-[3-(dimethylamino)propyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Standard InChI InChI=1S/C23H27N3O4S.ClH/c1-15-11-12-18(29-4)19-20(15)31-23(24-19)26(14-8-13-25(2)3)21(27)16-9-6-7-10-17(16)22(28)30-5;/h6-7,9-12H,8,13-14H2,1-5H3;1H
Standard InChI Key XMLCWVGEHCRBLL-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC.Cl

Introduction

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound primarily classified as a pharmaceutical agent. It is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory drugs. The compound integrates various functional groups that contribute to its biological activity and pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These reactions are carried out under controlled conditions (temperature, pressure, and solvent choice) to optimize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts may include triethylamine or pyridine.

Pharmacological Effects

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride exhibits its pharmacological effects primarily through modulation of pain pathways. It is believed to act by inhibiting cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Research Findings

Research indicates that compounds with similar structures exhibit significant analgesic properties in animal models, suggesting potential efficacy in human applications as well. The compound's potential in medicinal chemistry is further highlighted by its inclusion in research focused on drug development for analgesics and anti-inflammatory agents.

Analytical Techniques

Analytical techniques such as NMR spectroscopy and mass spectrometry are used to monitor reaction progress and confirm product identity. These methods are crucial for ensuring the purity and structural integrity of the synthesized compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator